molecular formula C9H7F3O3 B1587613 2-Methoxy-4-(trifluoromethoxy)benzaldehyde CAS No. 886500-13-6

2-Methoxy-4-(trifluoromethoxy)benzaldehyde

Cat. No. B1587613
M. Wt: 220.14 g/mol
InChI Key: FHNKHGICKRDRLC-UHFFFAOYSA-N
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Description

2-Methoxy-4-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde . It has a molecular formula of C9H7F3O3 and an average mass of 204.146 Da .


Molecular Structure Analysis

The SMILES string representation of this compound is COc1cc(OC(F)(F)F)ccc1C=O . This provides a text-based representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Optical Properties of Metal Complexes

A study by Vasilis P. Barberis and J. Mikroyannidis (2006) focused on the synthesis of aluminum and zinc complexes using a chelating ligand derived from a reaction involving a methyl(methoxy or chloro)benzaldehyde. These complexes exhibited improved thermal stability, solubility in organic solvents, and photoluminescence properties, indicating their potential in optoelectronic applications (Barberis & Mikroyannidis, 2006).

Enzyme Catalysed Asymmetric C–C-Bond Formation

Research by Sven Kühl et al. (2007) explored the use of benzaldehyde lyase for the asymmetric synthesis of derivatives by catalyzing the formation and cleavage of (R)-benzoin derivatives. This enzymatic approach highlights the importance of specific benzaldehydes in producing high-value chiral compounds for pharmaceutical and chemical industries (Kühl et al., 2007).

Oxidation Mechanisms and Kinetics

A study on the oxidation of methoxy benzaldehydes by benzimidazolium fluorochromate was conducted by V. Malik, B. Asghar, and S. S. Mansoor (2016). It provided insights into the kinetics and mechanism of oxidation processes, which are crucial for the development of oxidation reactions in synthetic chemistry (Malik, Asghar, & Mansoor, 2016).

Molecular Structure Analysis

Research by P. Ribeiro-Claro, M. Drew, and V. Félix (2002) detailed the crystal structure of 2-methoxy-benzaldehyde, highlighting the significance of intra- and intermolecular C–H···O contacts. This structural analysis is fundamental for understanding the properties and reactivity of such compounds (Ribeiro-Claro, Drew, & Félix, 2002).

Fluorescent Materials Development

A study by Andrew R. Neilson et al. (2008) discussed the synthesis of phenylene vinylene containing perfluorocyclobutyl (PFCB) aromatic ether polymers for potential use in optoelectronic devices. The materials exhibited excellent thermal stability and high fluorescence, demonstrating the role of specific benzaldehydes in the development of novel fluorescent materials (Neilson et al., 2008).

Safety And Hazards

This compound is considered hazardous. It has been classified as Acute Tox. 4 Oral - Skin Sens. 1 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . Precautionary measures include avoiding ingestion and inhalation, and ensuring adequate ventilation .

properties

IUPAC Name

2-methoxy-4-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-14-8-4-7(15-9(10,11)12)3-2-6(8)5-13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNKHGICKRDRLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OC(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395553
Record name 2-Methoxy-4-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-(trifluoromethoxy)benzaldehyde

CAS RN

886500-13-6
Record name 2-Methoxy-4-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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